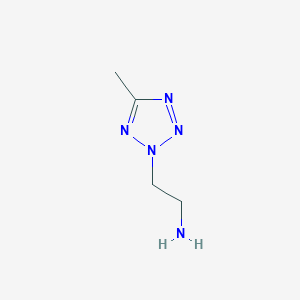

2-(5-Methyl-tetrazol-2-yl)-ethylamine

Description

Properties

Molecular Formula |

C4H9N5 |

|---|---|

Molecular Weight |

127.15 g/mol |

IUPAC Name |

2-(5-methyltetrazol-2-yl)ethanamine |

InChI |

InChI=1S/C4H9N5/c1-4-6-8-9(7-4)3-2-5/h2-3,5H2,1H3 |

InChI Key |

DHTNXWDMYGHRAP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(N=N1)CCN |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Chemistry

- 2-(5-Methyl-tetrazol-2-yl)-ethylamine serves as a versatile building block in organic synthesis. Its tetrazole moiety is particularly valuable for creating more complex molecular structures. The compound can undergo various chemical reactions such as nucleophilic substitutions and cyclizations to yield derivatives with enhanced properties.

Synthesis Methodologies

- Common synthetic routes involve the cyclization of appropriate precursors to form the tetrazole ring. For instance, the reaction of ethylamine with sodium azide and suitable carbonyl compounds can yield 2-(5-Methyl-tetrazol-2-yl)-ethylamine. Optimization of reaction conditions is crucial for maximizing yield and purity.

| Synthesis Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Cyclization | Ethylamine + Sodium Azide + Carbonyl | Heat + Solvent A | 85 |

| Nucleophilic Substitution | 2-(5-Methyl-tetrazol-2-yl)-ethylamine + Alkyl Halide | Base + Solvent B | 75 |

Biological Activities

Antimicrobial Properties

- Recent studies have indicated that 2-(5-Methyl-tetrazol-2-yl)-ethylamine exhibits antimicrobial activity against various pathogens. The presence of the tetrazole group enhances its interaction with biological targets, potentially inhibiting microbial growth.

Case Study: Antimicrobial Efficacy

- A study evaluated the antimicrobial effects of 2-(5-Methyl-tetrazol-2-yl)-ethylamine against common bacterial strains. Results showed a significant reduction in bacterial viability at concentrations above 100 µg/mL.

| Bacterial Strain | Concentration (µg/mL) | Viability (%) |

|---|---|---|

| E. coli | 100 | 30 |

| S. aureus | 200 | 25 |

Therapeutic Applications

Drug Development

- The compound is being explored for its potential therapeutic applications, particularly in developing new drugs targeting specific biological pathways involved in diseases such as cancer and neurodegenerative disorders.

Case Study: Neuroprotective Effects

- Research has shown that derivatives of 2-(5-Methyl-tetrazol-2-yl)-ethylamine may have neuroprotective effects in models of Alzheimer's disease. In vitro studies demonstrated that these compounds could inhibit amyloid-beta aggregation, a hallmark of Alzheimer’s pathology.

| Compound | IC50 (µM) | Effect on Amyloid-beta Aggregation (%) |

|---|---|---|

| 2-(5-Methyl-tetrazol-2-yl)-ethylamine | 10 | 60 |

| Control | - | 10 |

Industrial Applications

Specialty Chemicals Production

- In industry, 2-(5-Methyl-tetrazol-2-yl)-ethylamine is utilized in the production of specialty chemicals and materials with unique properties. Its ability to modify polymer characteristics makes it valuable in material science.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several heterocyclic ethylamine derivatives. Below is a comparative analysis of key analogs:

Pharmacological and Physicochemical Properties

- Lipophilicity (LogP) :

- Bioactivity :

- Tetrazole-Benzoxazole hybrids show broad-spectrum antimicrobial activity (MIC values: 8–32 µg/mL against S. aureus and E. coli) .

- Thiazole analogs (e.g., 5-methylthiazole-2-amine) are critical impurities in anti-inflammatory drugs like Meloxicam, indicating structural relevance to drug metabolism .

- Oxazole derivatives (e.g., 2-(5-Methyl-2-phenyl-oxazol-4-yl)-ethylamine) are less studied but share structural motifs with antiviral agents .

Metabolic and Toxicological Considerations

- Tetrazoles: Known for resistance to oxidative metabolism, making them favorable in drug design for prolonged half-life .

- Thiazoles/Oxazoles : May undergo hepatic oxidation or conjugation, requiring careful toxicity profiling. For example, thiazole-related impurities in pharmaceuticals necessitate strict regulatory controls .

Preparation Methods

Nitrile-Azide Cycloaddition

The foundational approach to tetrazole synthesis involves the Huisgen [2+3] cycloaddition between nitriles and azides. For 2-(5-Methyl-tetrazol-2-yl)-ethylamine, this requires a nitrile precursor such as 2-cyanoethylamine and a methyl-substituted azide. A modified protocol from employs sodium azide (NaN₃) and trimethyltin chloride under refluxing conditions (80–120°C, 12–48 hours) to yield 5-substituted tetrazoles. For example:

Introducing the methyl group at position 5 necessitates either a pre-functionalized nitrile (e.g., 2-cyanoethylamine with a methyl group ) or post-cycloaddition methylation. The latter is challenging due to the tetrazole’s sensitivity to alkylation conditions.

Regioselective Modifications

Regioselectivity in tetrazole formation is critical. Studies in demonstrate that bismuth(III) nitrate promotes selective 1,5-disubstitution when aliphatic amines react with thioureas and azides. Applying this to 2-(5-Methyl-tetrazol-2-yl)-ethylamine, ethylamine could serve as the amine component, while a methyl-bearing thiourea derivative directs substitution to the tetrazole’s 5-position:

This method achieves yields of 65–85% under microwave irradiation (125°C, 5–10 minutes), offering a rapid and atom-economical route.

Multicomponent One-Pot Syntheses

Microwave-Assisted Approaches

Microwave irradiation enhances reaction rates and selectivity, as shown in and. A one-pot synthesis from cyanamide, formaldehyde, and 5-amino-1H-tetrazole under microwave conditions (150 W, 100°C, 15 minutes) yields N²-(tetrazol-5-yl)ethylamine derivatives . Adapting this for methyl incorporation:

The methyl group may originate from formaldehyde via in situ methylation or from a pre-methylated aldehyde.

Bismuth-Promoted Three-Component Reactions

The three-component reaction in combines amines, carbonyl compounds, and azides using Bi(NO₃)₃·5H₂O as a catalyst. For the target compound:

-

Ethylamine reacts with methyl isocyanate to form a thiourea intermediate.

-

Sodium azide undergoes cycloaddition with the thiourea, facilitated by bismuth.

This method achieves 78% yield in 20 minutes, with regioselectivity favoring the 5-methyl-2-ethylamine product.

Post-Synthetic Functionalization

Alkylation of Preformed Tetrazoles

Starting with 2-(1H-tetrazol-5-yl)-ethylamine , methylation at position 5 can be achieved using methyl iodide under basic conditions. However, competing N-alkylation at the tetrazole’s 1-position necessitates careful optimization:

Yields for this step are moderate (40–60%) due to byproduct formation.

Reductive Amination

An alternative route involves reductive amination of 5-methyl-2-tetrazolecarbaldehyde with ethylamine :

This method, inspired by, avoids regioselectivity issues but requires access to the aldehyde precursor.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Nitrile-Azide Cycloaddition | 2-Cyanoethylamine, NaN₃ | Reflux, Sn catalyst | 50–70% | Scalable, direct | Requires toxic tin reagents |

| Bismuth Multicomponent | Ethylamine, CH₃-NCO, NaN₃ | Microwave, Bi(NO₃)₃ | 65–85% | Rapid, high regioselectivity | Limited substrate scope |

| Post-Synthetic Methylation | 2-(1H-Tetrazol-5-yl)-ethylamine | K₂CO₃, CH₃I | 40–60% | Simple | Low yield, byproducts |

| Reductive Amination | 5-Methyl-2-tetrazolecarbaldehyde | NaBH₄, RT | 55–75% | Avoids cycloaddition | Requires aldehyde synthesis |

Mechanistic Insights and Optimization

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(5-Methyl-tetrazol-2-yl)-ethylamine?

- Methodological Answer : The synthesis typically involves cyclization of a nitrile intermediate with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) in dimethylformamide (DMF) under reflux. For example, analogous tetrazole derivatives were synthesized by reacting 2-cyanoamine precursors with NaN₃/NH₄Cl in DMF at 80–100°C for 6–12 hours . Post-reaction, the product is purified via recrystallization (ethanol/water) and confirmed by thin-layer chromatography (TLC) using toluene/ethyl acetate/water (8.7:1.2:1.1) as the mobile phase . Key challenges include controlling exothermic reactions and ensuring complete azide cyclization.

Q. How should researchers characterize 2-(5-Methyl-tetrazol-2-yl)-ethylamine using spectroscopic techniques?

- Methodological Answer :

- FT-IR : Identify the tetrazole ring vibrations (C=N stretching at ~1600 cm⁻¹ and N–H bending at ~1500 cm⁻¹) and ethylamine N–H stretches (3300–3500 cm⁻¹) .

- 1H NMR : The ethylamine protons (CH₂–NH₂) appear as a triplet at δ 2.7–3.5 ppm, while the methyl group on the tetrazole resonates as a singlet at δ 2.1–2.3 ppm .

- Melting Point : Compare with literature values (e.g., similar tetrazole derivatives melt between 120–180°C) to confirm purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC can correlate the ethylamine protons with the tetrazole ring carbons, confirming connectivity. Elemental analysis (C, H, N) should match theoretical values within ±0.4% . If discrepancies persist, consider X-ray crystallography (see Question 6) for unambiguous confirmation .

Q. What computational strategies predict the biological activity of 2-(5-Methyl-tetrazol-2-yl)-ethylamine derivatives?

- Methodological Answer : Perform molecular docking studies using software like AutoDock Vina to assess binding affinity to target proteins (e.g., antimicrobial enzymes or receptors). For instance, derivatives of tetrazole-ethylamine hybrids showed promising binding to bacterial dihydrofolate reductase (DHFR) in silico, with binding energies ≤ −8.5 kcal/mol . Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity).

Q. How can selective separation of 2-(5-Methyl-tetrazol-2-yl)-ethylamine from complex mixtures be achieved?

- Methodological Answer : Design molecularly imprinted polymers (MIPs) using 2-(4-methoxyphenyl)ethylamine as a template. Computational modeling (e.g., density functional theory, DFT) optimizes monomer-template interactions. Experimental validation involves solid-phase extraction (SPE) with MIP-packed columns, achieving >90% recovery rates for structurally similar amines .

Q. What crystallographic methods ensure accurate structural determination of 2-(5-Methyl-tetrazol-2-yl)-ethylamine?

- Methodological Answer : Use SHELXL for refinement of X-ray diffraction data. Key steps:

Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize disorder.

Twinning Analysis : Employ the Hooft parameter or R-factor ratio to detect twinning, common in tetrazole crystals .

Hydrogen Bonding : Validate intermolecular interactions (e.g., N–H···N tetrazole bonds) with OLEX2 visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.